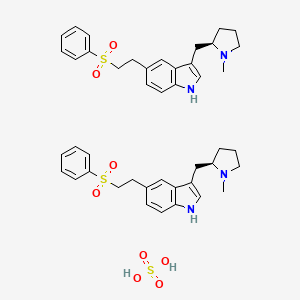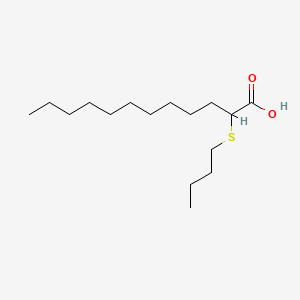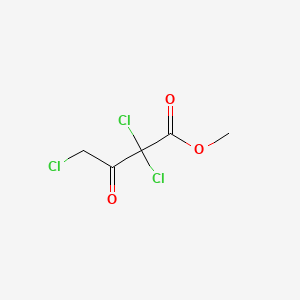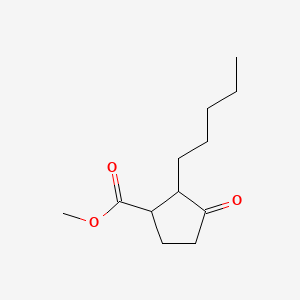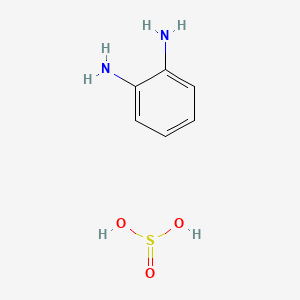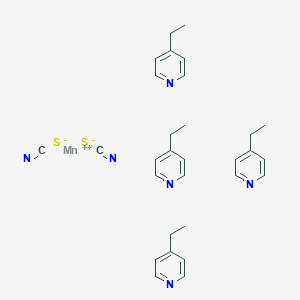
4-Ethylpyridine-, Manganese dithiocyanid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethylpyridine-, Manganese dithiocyanid is a chemical compound that combines 4-ethylpyridine with manganese and dithiocyanate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethylpyridine-, Manganese dithiocyanid typically involves the reaction of 4-ethylpyridine with manganese salts and dithiocyanate under controlled conditions. One common method involves the use of manganese chloride or manganese bromide with 4-ethylpyridine in the presence of dithiocyanate ions. The reaction is carried out in a suitable solvent, such as ethanol or acetonitrile, at elevated temperatures to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethylpyridine-, Manganese dithiocyanid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form manganese oxides and other by-products.
Reduction: Reduction reactions may involve the conversion of manganese to lower oxidation states.
Substitution: The dithiocyanate groups can be substituted with other ligands, leading to the formation of new complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield manganese oxides, while substitution reactions can produce a variety of manganese-ligand complexes.
Wissenschaftliche Forschungsanwendungen
4-Ethylpyridine-, Manganese dithiocyanid has several scientific research applications:
Chemistry: It is used in the study of coordination chemistry and the synthesis of new metal-organic frameworks.
Biology: The compound’s interactions with biological molecules are of interest for understanding metal-ligand interactions in biological systems.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the context of its antimicrobial properties.
Industry: The compound is explored for its potential use in catalysis and materials science, including the development of new catalysts and luminescent materials
Wirkmechanismus
The mechanism by which 4-Ethylpyridine-, Manganese dithiocyanid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The manganese center can participate in redox reactions, influencing various biochemical pathways. Additionally, the dithiocyanate groups can interact with metal ions and proteins, affecting their function and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Aminopyridine Manganese Complexes: These compounds also involve manganese and pyridine derivatives but differ in their ligand structures and properties.
Manganese Halide Complexes: These include manganese chloride and manganese bromide complexes with various ligands, showing different chemical behaviors and applications.
Uniqueness
4-Ethylpyridine-, Manganese dithiocyanid is unique due to its specific combination of 4-ethylpyridine and dithiocyanate ligands, which confer distinct chemical properties and potential applications. Its ability to form stable complexes and participate in diverse chemical reactions makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
15242-59-8 |
|---|---|
Molekularformel |
C30H36MnN6S2 |
Molekulargewicht |
599.7 g/mol |
IUPAC-Name |
4-ethylpyridine;manganese(2+);dithiocyanate |
InChI |
InChI=1S/4C7H9N.2CHNS.Mn/c4*1-2-7-3-5-8-6-4-7;2*2-1-3;/h4*3-6H,2H2,1H3;2*3H;/q;;;;;;+2/p-2 |
InChI-Schlüssel |
NRCDQRGIYMVHME-UHFFFAOYSA-L |
Kanonische SMILES |
CCC1=CC=NC=C1.CCC1=CC=NC=C1.CCC1=CC=NC=C1.CCC1=CC=NC=C1.C(#N)[S-].C(#N)[S-].[Mn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





